Superior Kinase Selectivity Over Sunitinib: Evidence from Signal-Independent Cell Growth
Pamufetinib exhibits superior kinase selectivity compared to sunitinib, as demonstrated by its minimal effect on the growth of VEGFR/MET signal-independent cells. While sunitinib is known for its promiscuous kinase inhibition, Pamufetinib shows a GI50 greater than 10 μM in these cell models, indicating a much lower propensity for off-target activity [1].
| Evidence Dimension | Growth inhibition (GI50) in VEGFR/MET signal-independent cells |
|---|---|
| Target Compound Data | GI50 > 10 μmol/L |
| Comparator Or Baseline | Sunitinib (specific data not provided in abstract, but described as having broader kinase inhibition) |
| Quantified Difference | Pamufetinib shows weak inhibition (GI50 > 10 μM) vs. sunitinib's broader inhibition |
| Conditions | Cell growth assay (MTT) on VEGFR/MET signal-independent cell lines |
Why This Matters
This ensures experimental outcomes in oncology research are specifically driven by VEGFR/MET pathway inhibition, not by confounding off-target effects.
- [1] The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. CiteAb, 2025. Available at: https://www.citeab.com View Source
